deapio-platycodin D2

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

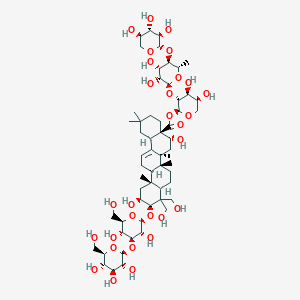

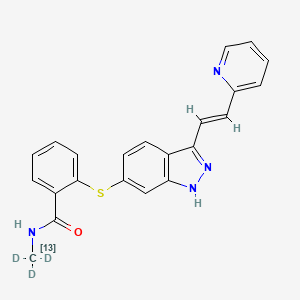

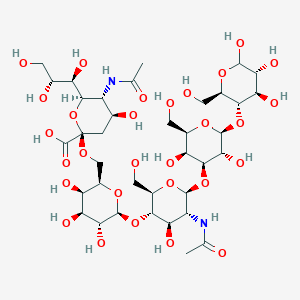

Deapio-platycodin D2 is a triterpenoid saponin and a metabolite . It is a natural product found in Platycodon grandiflorus . It has been revealed to have anti-cancer activity .

Molecular Structure Analysis

The molecular formula of deapio-platycodin D2 is C58H94O29 . The IUPAC name, InChI, InChIKey, and Canonical SMILES are also provided in the PubChem database .Scientific Research Applications

Enzymatic Preparation

Deapio-platycodin D (dPD) and platycodin D (PD) can be prepared enzymatically from Radix Platycodi . The process involves the hydrolysis of crude platycosides by various glycoside hydrolases . Snailase has shown a strong ability to transform deapio-platycoside E (dPE) and platycoside E (PE) into dPD and PD with 100% conversion .

Antioxidant Activity

Platycosides, including deapio-platycodin D2, have been found to exhibit antioxidant activity . This makes them potentially beneficial for combating oxidative stress, which is linked to various diseases including cancer, cardiovascular diseases, and neurodegenerative disorders .

Anti-Inflammatory Activity

Platycosides also possess anti-inflammatory properties . This suggests that they could be used in the treatment of conditions characterized by inflammation, such as arthritis, asthma, and inflammatory bowel disease .

Anti-Cancer Properties

Research has shown that platycosides exhibit strong cytotoxicity against tumor cell lines . This indicates their potential use as a therapeutic agent for the treatment of cancer .

Anti-Obesity Effects

Platycosides have been found to exhibit anti-obesity effects . This suggests that they could be used in the management of obesity, a condition that is associated with a range of health problems including heart disease, diabetes, and certain types of cancer .

Anti-Diabetes Properties

Platycosides have also been found to exhibit anti-diabetes properties . This suggests that they could be used in the management of diabetes, a chronic condition characterized by high blood sugar levels .

Whitening Activities

In addition to their health benefits, platycosides have been found to exhibit whitening activities . This suggests that they could be used in the development of skin care products with whitening effects .

Commercial Use

The enzymatic preparation of deapio-platycodin D (dPD) and platycodin D (PD) may be highly applicable for medicinal purposes and also for commercial use .

Mechanism of Action

Target of Action

Deapio-platycodin D2 primarily targets tumor cells, inducing mitochondrial dysfunction, enhancing autophagy, and promoting cell senescence . It upregulates NIX and P21, and downregulates CyclinA2 .

Mode of Action

Deapio-platycodin D2 interacts with its targets by inducing mitophagy in hepatocellular carcinoma (HCC) cells through NIX, thereby activating the P21/CyclinA2 pathway and promoting cell senescence . This interaction results in significant inhibition of the proliferation of HCC cells .

Biochemical Pathways

The biochemical pathways affected by deapio-platycodin D2 involve various signaling pathways . The compound has been revealed to have anti-inflammatory, anti-viral, anti-oxidation, anti-obesity, anticoagulant, spermicidal, and anti-tumor activities . The mechanism of these effects draws lots of attention, with various signaling pathways involved in these processes .

Pharmacokinetics

Research on the pharmacokinetics of deapio-platycodin D2 is still under study . The bioavailability of deapio-platycodin D2 could potentially be improved by being prescribed with Glycyrrhiza uralensis Fisch or by creating a new dosage form .

Result of Action

The molecular and cellular effects of deapio-platycodin D2’s action include significant inhibition of the proliferation of HCC cells, induction of mitochondrial dysfunction, enhancement of autophagy, and promotion of cell senescence . It upregulates NIX and P21, and downregulates CyclinA2 .

Action Environment

The action, efficacy, and stability of deapio-platycodin D2 can be influenced by environmental factors. For instance, the reaction temperature, enzyme load, and reaction time can significantly affect the yields of deapio-platycodin D2 .

Safety and Hazards

Future Directions

properties

IUPAC Name |

[(2S,3R,4S,5S)-3-[(2S,3R,4S,5R,6S)-3,4-dihydroxy-6-methyl-5-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl] (4aR,5R,6aR,6aS,6bR,8aR,10R,11S,12aR,14bS)-10-[(2R,3R,4S,5R,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5,11-dihydroxy-9,9-bis(hydroxymethyl)-2,2,6a,6b,12a-pentamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C58H94O29/c1-22-43(83-47-39(73)33(67)26(64)18-78-47)38(72)41(75)48(80-22)85-45-34(68)27(65)19-79-51(45)87-52(77)58-12-11-53(2,3)13-24(58)23-7-8-30-54(4)14-25(63)46(57(20-61,21-62)31(54)9-10-55(30,5)56(23,6)15-32(58)66)86-50-42(76)44(36(70)29(17-60)82-50)84-49-40(74)37(71)35(69)28(16-59)81-49/h7,22,24-51,59-76H,8-21H2,1-6H3/t22-,24-,25-,26+,27-,28+,29+,30+,31+,32+,33-,34-,35+,36+,37-,38-,39+,40+,41+,42+,43-,44-,45+,46-,47-,48-,49-,50-,51-,54+,55+,56+,58+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHADRFMYRLBVAJ-BCXQWGEVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(COC2OC(=O)C34CCC(CC3C5=CCC6C(C5(CC4O)C)(CCC7C6(CC(C(C7(CO)CO)OC8C(C(C(C(O8)CO)O)OC9C(C(C(C(O9)CO)O)O)O)O)O)C)C)(C)C)O)O)O)O)OC1C(C(C(CO1)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H](CO[C@H]2OC(=O)[C@]34CCC(C[C@H]3C5=CC[C@H]6[C@]([C@@]5(C[C@H]4O)C)(CC[C@@H]7[C@@]6(C[C@@H]([C@@H](C7(CO)CO)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O)O)C)C)(C)C)O)O)O)O)O[C@H]1[C@@H]([C@H]([C@@H](CO1)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C58H94O29 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1255.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

deapio-platycodin D2 | |

Q & A

Q1: What is the molecular formula and weight of Platycoside A?

A1: Platycoside A has the molecular formula C47H76O18 and a molecular weight of 917.08 g/mol. [, ]

Q2: Is there spectroscopic data available for Platycoside A?

A2: Yes, the structure of Platycoside A has been elucidated using various spectroscopic techniques, including FAB-MS, IR, 1H-NMR, and 13C-NMR. [, , , , , ]

Q3: How does the structure of Platycoside A compare to other platycosides?

A3: Platycoside A shares a common oleanane triterpene backbone with other platycosides but differs in the composition and arrangement of sugar moieties attached to the aglycone. These structural variations contribute to the unique pharmacological properties of individual platycosides. [, , , ]

Q4: What are the reported biological activities of Platycoside A?

A4: Platycoside A has demonstrated various biological activities, including anti-inflammatory, antioxidant, anti-tumor, and neuroprotective effects in both in vitro and in vivo studies. [, , , , ]

Q5: How does Platycoside A exert its anti-inflammatory effects?

A5: While the exact mechanisms are still under investigation, studies suggest that Platycoside A may exert its anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines, such as tumor necrosis factor (TNF)-α and interleukin-6 (IL-6), and by suppressing the activation of signaling pathways like NF-κB and PI3K/Akt. [, , , ]

Q6: Does Platycoside A have any cytotoxic effects against cancer cells?

A6: In vitro studies have shown that Platycoside A can inhibit the proliferation of various human tumor cell lines, including lung cancer (A549), ovarian cancer (SK-OV-3), melanoma (SK-MEL-2), central nervous system cancer (XF498), and colon cancer (HCT-15) cells. []

Q7: What is the potential of Platycoside A in treating metabolic disorders?

A7: Research suggests that Platycoside A might have potential in managing metabolic disorders. For example, it has been shown to suppress adipocyte differentiation and intervene in lipid metabolism, indicating a possible role in addressing obesity and related conditions. [, ]

Q8: Are there any strategies to enhance the bioavailability of Platycoside A?

A8: Enzymatic modifications and novel drug delivery systems are being investigated to improve the bioavailability and therapeutic efficacy of platycosides, including Platycoside A. [, , , ]

Q9: How is Platycoside A typically isolated and purified?

A9: Various methods have been employed for the extraction and purification of Platycoside A from Platycodon grandiflorum roots, including solvent extraction, column chromatography (silica gel, MPLC, HPLC), and high-speed counter-current chromatography (HSCCC). [, , , ]

Q10: What are the common analytical techniques used to identify and quantify Platycoside A?

A10: High-performance liquid chromatography (HPLC) coupled with various detectors, such as evaporative light scattering detection (ELSD) and mass spectrometry (MS), is widely used for the identification and quantification of Platycoside A in plant materials and biological samples. [, , , ]

Q11: Can Platycoside A be produced through enzymatic biotransformation?

A11: Yes, specific enzymes like β-glucosidases can be used to convert other platycosides, such as platycoside E and platycodin D3, into Platycoside A. [, , , ]

Q12: How does the structure of Platycoside A relate to its activity?

A12: The number and type of sugar moieties attached to the aglycone significantly influence the biological activity of platycosides. Deglycosylation, such as the removal of the apiose moiety in Platycoside A, can enhance its pharmacological effects. [, , ]

Q13: What is known about the safety and toxicity profile of Platycoside A?

A13: While Platycodon grandiflorum root is generally considered safe for consumption, limited information is available on the specific toxicity profile of Platycoside A. Further research is necessary to determine its safety for therapeutic use. [, ]

Q14: What are the key challenges in developing Platycoside A as a therapeutic agent?

A14: Some of the challenges include:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[[5-(1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-yl]methyl]-4-(2,4,6-trifluorobenzoyl)-1H-pyrrole-2-carboxamide](/img/structure/B1503778.png)

![Sodium (2S)-2-[(E)-{[2-(diphenylphosphanyl)phenyl]methylidene}amino]-3,3-dimethylbutanoate](/img/structure/B1503784.png)

![2-((1S,5R,6R)-6-(aminomethyl)-3-ethylbicyclo[3.2.0]hept-3-en-6-yl)acetic acid](/img/structure/B1503786.png)

![3-[(6,7-Dimethoxy-4-quinazolinyl)oxy]aniline](/img/structure/B1503802.png)